molecular formula C10H14BrNO3 B13496017 2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol

2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol

Cat. No.: B13496017
M. Wt: 276.13 g/mol
InChI Key: WZSYOPRQUQABOA-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of an amino group, a bromo substituent, and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol typically involves several steps starting from 4-bromo-3,5-dimethoxybenzaldehyde. The key steps include:

    Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting 4-bromo-3,5-dimethoxybenzaldehyde with methylmagnesium bromide.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to form the corresponding ketone.

    α-Bromination: The ketone is subjected to α-bromination to introduce a bromine atom at the alpha position.

    Reaction with Hexamethylenetetramine: The brominated intermediate is then reacted with hexamethylenetetramine to form the primary amine.

    Hydrolysis: The final step involves hydrolysis of the quaternary ammonium salt to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with neurotransmitter systems in the brain, potentially influencing mood and cognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the ethan-1-ol backbone, which can influence its reactivity and interactions with biological targets. This structural uniqueness makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C10H14BrNO3

Molecular Weight

276.13 g/mol

IUPAC Name

2-amino-2-(4-bromo-3,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H14BrNO3/c1-14-8-3-6(7(12)5-13)4-9(15-2)10(8)11/h3-4,7,13H,5,12H2,1-2H3

InChI Key

WZSYOPRQUQABOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C(CO)N

Origin of Product

United States

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